

# Dose-Response Study of Myristoyl Pentapeptide-17 in Human Follicle Dermal Papilla Cells

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## Compound of Interest

Compound Name: Myristoyl Pentapeptide-17

Cat. No.: B609380

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction:

**Myristoyl Pentapeptide-17** is a synthetic bioactive peptide that has garnered significant attention in the cosmetic and dermatological fields for its purported ability to enhance the appearance of eyelashes and eyebrows.[1][2] Composed of five amino acids attached to myristic acid, this lipo-peptide is designed to have improved bioavailability.[3] The primary mechanism of action of **Myristoyl Pentapeptide-17** is believed to be the stimulation of keratin gene expression, leading to increased production of keratin, the key structural protein in hair.[1][4][5][6][7][8][9] By boosting keratin synthesis, the peptide may help to lengthen and thicken hair fibers.[3][10] This document provides a detailed protocol for conducting a dose-response study of **Myristoyl Pentapeptide-17** in a cell culture model, specifically using Human Follicle Dermal Papilla Cells (HFDPC), which are crucial in regulating hair follicle development and growth.[5][6][7]

## Data Presentation: Dose-Response Effects of Myristoyl Pentapeptide-17

The following tables summarize the quantitative data from a dose-response study of **Myristoyl Pentapeptide-17** on Human Follicle Dermal Papilla Cells (HFDPC).

Table 1: Cell Viability of HFDPC in Response to **Myristoyl Pentapeptide-17** (48h)

Concentration of Myristoyl Pentapeptide-17 (µM)	Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)	100 ± 4.5
1	102 ± 5.1
5	105 ± 4.8
10	103 ± 5.3
25	99 ± 4.9
50	95 ± 5.5
100	88 ± 6.2

Table 2: Relative Keratin 17 (KRT17) Gene Expression in HFDPC Treated with **Myristoyl Pentapeptide-17** (24h)

Concentration of Myristoyl Pentapeptide-17 (µM)	Relative KRT17 mRNA Expression (Fold Change) (Mean ± SD)
0 (Vehicle Control)	1.0 ± 0.1
1	1.8 ± 0.2
5	3.5 ± 0.4
10	5.2 ± 0.6
25	4.8 ± 0.5
50	3.9 ± 0.4

Table 3: Relative Keratin 17 (KRT17) Protein Levels in HFDPC Treated with **Myristoyl Pentapeptide-17** (48h)

Concentration of Myristoyl Pentapeptide-17 (μM)	Relative KRT17 Protein Level (Fold Change) (Mean ± SD)
0 (Vehicle Control)	1.0 ± 0.1
1	1.5 ± 0.2
5	2.8 ± 0.3
10	4.1 ± 0.5
25	3.7 ± 0.4
50	2.9 ± 0.3

## Experimental Protocols

### Cell Culture of Human Follicle Dermal Papilla Cells (HFDPC)

This protocol outlines the procedure for the culture of HFDPC, a key cell type in the regulation of hair growth.

#### Materials:

- Primary Human Follicle Dermal Papilla Cells (HFDPC)
- Follicle Dermal Papilla Cell Growth Medium
- Phosphate-Buffered Saline (PBS), Ca<sup>++</sup>/Mg<sup>++</sup> free
- Trypsin/EDTA solution (0.05%)
- Trypsin Neutralization Solution
- Sterile cell culture flasks (T-75)
- Sterile conical tubes (15 mL and 50 mL)
- 70% Ethanol

- Incubator (37°C, 5% CO<sub>2</sub>)

Procedure:

- Thawing of HFDPC:
  - Rapidly thaw the cryopreserved vial of HFDPC in a 37°C water bath.
  - Wipe the vial with 70% ethanol and transfer the cell suspension to a 15 mL conical tube containing pre-warmed growth medium.
  - Centrifuge at 200 x g for 5 minutes.
  - Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
- Cell Seeding:
  - Seed the cells in a T-75 culture flask at a density of 5,000-10,000 cells/cm<sup>2</sup>.
  - Incubate at 37°C in a 5% CO<sub>2</sub> humidified incubator.
- Cell Maintenance:
  - Change the medium every 2-3 days.
  - Monitor cell confluence daily.
- Subculturing:
  - When cells reach 80-90% confluency, aspirate the medium and wash with PBS.
  - Add 3-5 mL of Trypsin/EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
  - Neutralize the trypsin with an equal volume of Trypsin Neutralization Solution or complete growth medium.
  - Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

- Resuspend the cell pellet in fresh growth medium and re-seed into new flasks at the desired density.

## Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **Myristoyl Pentapeptide-17** on the viability of HFDPC.[\[11\]](#)[\[12\]](#)

Materials:

- HFDPC cultured in a 96-well plate
- **Myristoyl Pentapeptide-17** stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Multi-well spectrophotometer

Procedure:

- Cell Seeding:
  - Seed HFDPC in a 96-well plate at a density of  $5 \times 10^3$  cells/well in 100  $\mu$ L of growth medium.
  - Incubate for 24 hours to allow for cell attachment.
- Treatment:
  - Prepare serial dilutions of **Myristoyl Pentapeptide-17** in growth medium to achieve final concentrations of 1, 5, 10, 25, 50, and 100  $\mu$ M.
  - Remove the old medium from the wells and add 100  $\mu$ L of the respective peptide dilutions. Include a vehicle control (medium with the same concentration of solvent used for the peptide).

- Incubate for 48 hours.
- MTT Assay:
  - Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
  - Aspirate the medium containing MTT.
  - Add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
  - Shake the plate for 10 minutes at room temperature.
- Data Acquisition:
  - Measure the absorbance at 570 nm using a multi-well spectrophotometer.
  - Calculate cell viability as a percentage of the vehicle control.

## Quantitative Real-Time PCR (qRT-PCR) for KRT17 Gene Expression

This protocol details the measurement of Keratin 17 (KRT17) gene expression in HFDPC treated with **Myristoyl Pentapeptide-17**.

Materials:

- HFDPC cultured in a 6-well plate
- **Myristoyl Pentapeptide-17**
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green qPCR Master Mix
- Primers for KRT17 and a housekeeping gene (e.g., GAPDH)
- qRT-PCR instrument

#### Procedure:

- Cell Treatment:
  - Seed HFDPC in a 6-well plate and grow to 70-80% confluency.
  - Treat the cells with **Myristoyl Pentapeptide-17** at concentrations of 1, 5, 10, 25, and 50  $\mu$ M for 24 hours.
- RNA Extraction and cDNA Synthesis:
  - Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
  - Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- qRT-PCR:
  - Set up the qRT-PCR reaction with SYBR Green Master Mix, cDNA, and primers for KRT17 and the housekeeping gene.
  - Run the reaction on a qRT-PCR instrument.
- Data Analysis:
  - Analyze the data using the  $\Delta\Delta$ Ct method to determine the relative fold change in KRT17 gene expression, normalized to the housekeeping gene and relative to the vehicle control.

## Western Blotting for KRT17 Protein Quantification

This protocol describes the quantification of Keratin 17 (KRT17) protein levels in HFDPC treated with **Myristoyl Pentapeptide-17**.[\[1\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

#### Materials:

- HFDPC cultured in a 6-well plate
- **Myristoyl Pentapeptide-17**

- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against KRT17
- Primary antibody against a loading control (e.g.,  $\beta$ -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

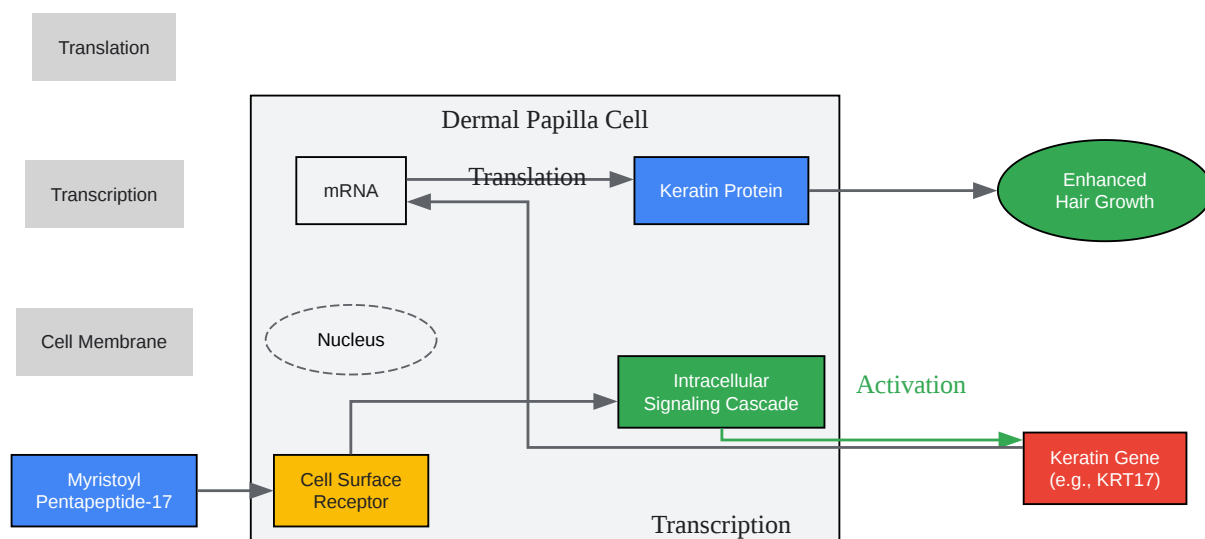
#### Procedure:

- Cell Lysis and Protein Quantification:
  - Treat HFDPC with **Myristoyl Pentapeptide-17** as in the qRT-PCR protocol, but for 48 hours.
  - Lyse the cells and quantify the protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
  - Load equal amounts of protein from each sample onto an SDS-PAGE gel.
  - Run the gel to separate the proteins by size.
  - Transfer the proteins to a PVDF membrane.



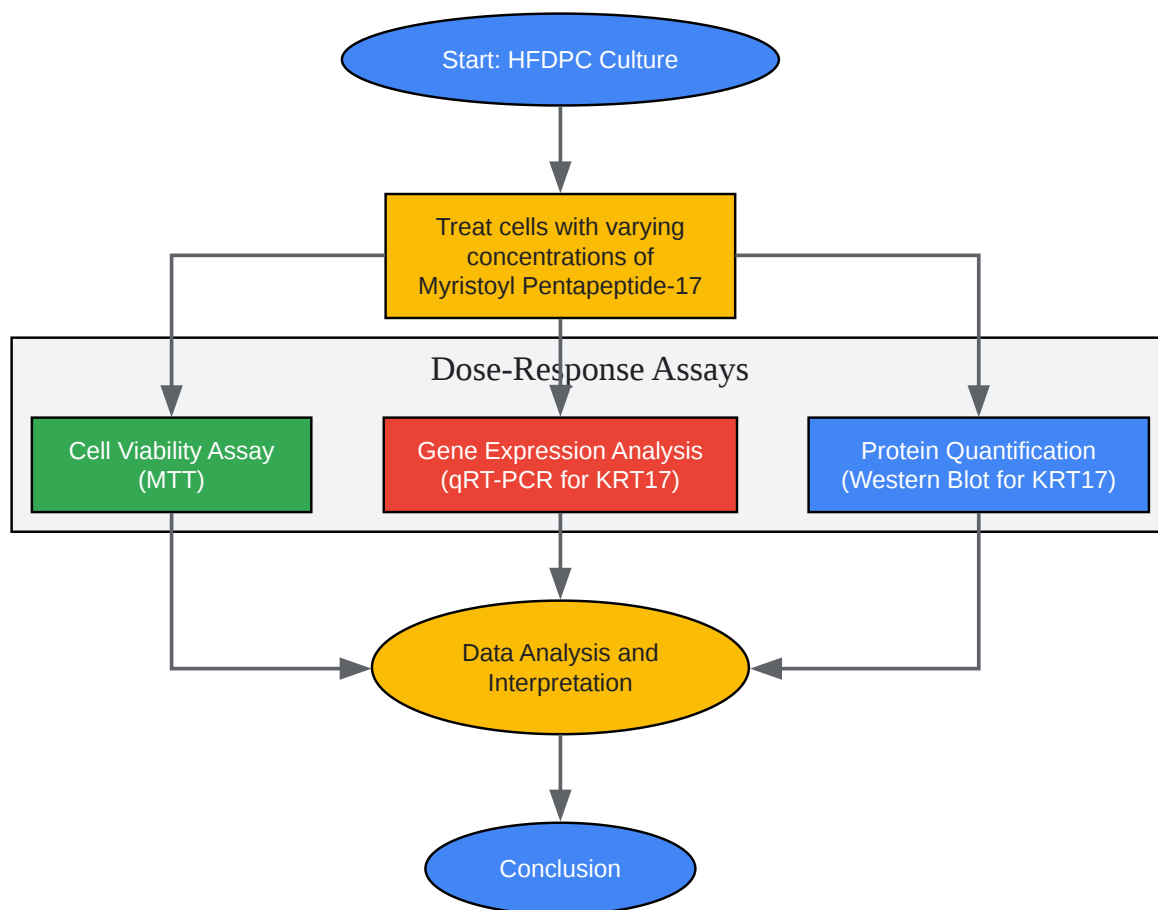
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against KRT17 overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again and apply the chemiluminescent substrate.
- Data Acquisition and Analysis:
  - Capture the chemiluminescent signal using an imaging system.
  - Perform densitometry analysis to quantify the band intensities.
  - Normalize the KRT17 band intensity to the loading control and express the results as a fold change relative to the vehicle control.

## Visualizations



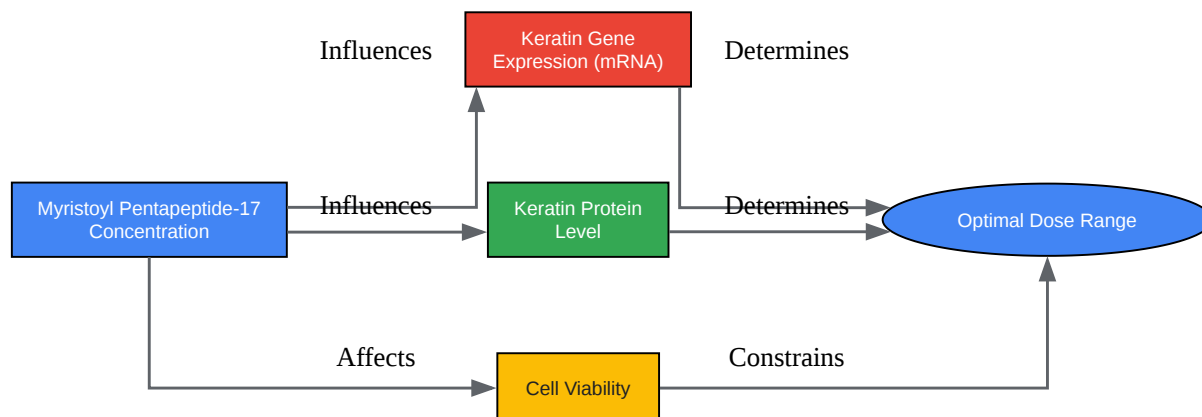
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Caption: Proposed signaling pathway of **Myristoyl Pentapeptide-17** in dermal papilla cells.



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Caption: Experimental workflow for the dose-response study.



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Caption: Logical relationship between experimental variables.

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- To cite this document: BenchChem. [Dose-Response Study of Myristoyl Pentapeptide-17 in Human Follicle Dermal Papilla Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609380#dose-response-study-of-myristoyl-pentapeptide-17-in-cell-culture]

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